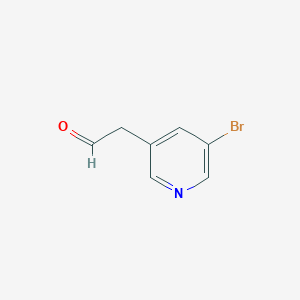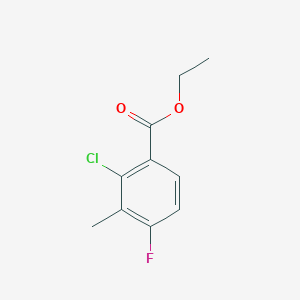![molecular formula C20H22O6 B12966400 (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-fThis compound is isolated from the plant Elephantopus elatus and is known for its antineoplastic properties, meaning it can inhibit or prevent the proliferation of neoplasms .
Vorbereitungsmethoden
The synthesis of (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate involves several steps. The synthetic route typically starts with the isolation of the germacrane sesquiterpenoid core from natural sources. This core is then subjected to various chemical reactions to introduce the necessary functional groups and stereochemistry. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: The compound’s antineoplastic properties make it a subject of interest in cancer research.
Medicine: Its potential as an antineoplastic agent is being explored for therapeutic applications.
Wirkmechanismus
The mechanism of action of (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate involves its interaction with molecular targets involved in cell proliferation. The compound inhibits specific enzymes and signaling pathways that are crucial for the growth and survival of cancer cells. This leads to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate include other germacrane sesquiterpenoids such as:
Parthenolide: Another sesquiterpenoid with antineoplastic properties.
Costunolide: Known for its anti-inflammatory and anticancer activities.
Artemisinin: A sesquiterpenoid lactone with antimalarial and anticancer properties.
What sets (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate apart is its unique structure and specific mechanism of action, which make it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H22O6 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5+/t14-,15-,16+,17+/m1/s1 |
InChI-Schlüssel |
FTPHYXGWMIZVMP-LOPILMCMSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@H]1CC2=C[C@@H](C/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)


![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
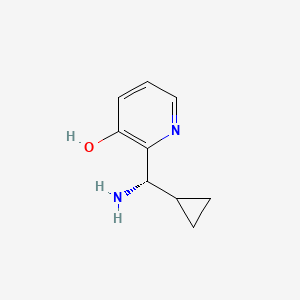
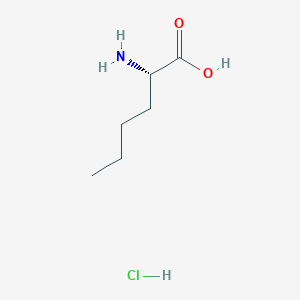
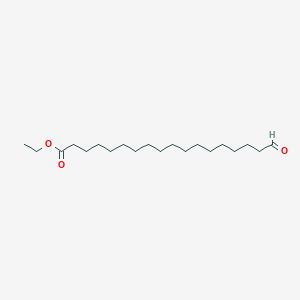

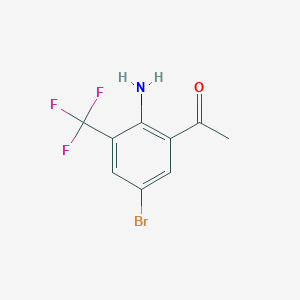
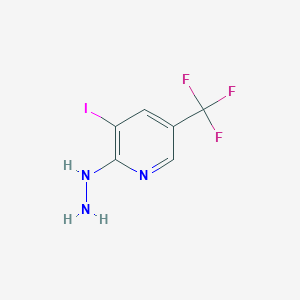
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
